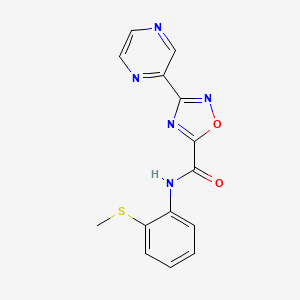

2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting from basic chemical building blocks to the final complex molecule. Key steps might include the formation of thiazole rings, introduction of ureido and carboxamide functionalities, and the specific substitution patterns on the phenyl rings. The process requires precise control of reaction conditions, such as temperature, reaction time, and the use of specific catalysts or reagents, to achieve high purity and yield. Similar synthetic strategies have been employed in creating related compounds, highlighting the versatility and complexity of synthesizing such molecules (Orlova et al., 1987).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole core, substituted with ureido and carboxamide groups, providing a rich array of interactions. The presence of chlorophenyl and methoxyphenethyl groups contributes to the molecule's overall polarity, potential for hydrogen bonding, and its electronic distribution. Molecular modeling and crystallography studies can reveal detailed insights into the molecule's conformation, electronic structure, and potential binding interactions with biological targets. X-ray crystallography, in particular, can provide precise information on the arrangement of atoms within the molecule and its stereochemistry (Pokhodylo et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and chemical exploration of thiazole derivatives, including compounds similar to the one , have been a significant area of research. Studies have investigated the synthesis routes and chemical reactions of various thiazole derivatives, highlighting their potential in creating novel compounds with potential biological activities (Albert & Taguchi, 1972). For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel antitumor agents, showcases the versatility of these compounds in drug synthesis (Stevens et al., 1984).

Biological Activities

- The antimicrobial and antitumor activities of novel thiazole derivatives have been a focus of many studies, indicating their significance in medical research. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Moreover, novel heterocyclic compounds derived from triazole and thiazole precursors have been evaluated for their lipase and α-glucosidase inhibition, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015).

Molecular Modeling and Synthesis Techniques

- Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic derivatives, including thiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates, have been conducted to understand their chemical properties and interactions at the molecular level. These studies contribute to the design of molecules with enhanced biological activities (Alkhaldi et al., 2020). The design, synthesis, and evaluation of new compounds doped with febuxostat for anti-TMV and antimicrobial activities also highlight the innovative approaches in synthesizing molecules with specific biological functions (Reddy et al., 2013).

Antipathogenic Activity

- The antipathogenic activity of thiourea derivatives, showcasing their potential in developing new antimicrobial agents with antibiofilm properties, demonstrates the critical role of these compounds in addressing microbial resistance and biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-8-17(29-2)9-7-14)30-21(24-13)26-20(28)25-16-5-3-4-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPZJJDVPFVUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)